molecular formula C16H13FN2O3S2 B2567520 3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide CAS No. 892843-91-3

3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2567520
CAS No.: 892843-91-3
M. Wt: 364.41
InChI Key: CWNHMWZVFPTESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position and a propanamide chain linked to a benzenesulfonyl group. The benzothiazole moiety is a heterocyclic aromatic system known for its prevalence in pharmaceuticals and agrochemicals due to its electronic and steric properties. The benzenesulfonyl group contributes to the compound’s polarity and may influence solubility or receptor affinity.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c17-12-7-4-8-13-15(12)19-16(23-13)18-14(20)9-10-24(21,22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNHMWZVFPTESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting benzenesulfonyl chloride with the amine group of the benzothiazole derivative in the presence of a base, such as triethylamine.

    Formation of the Propanamide Chain: The final step involves the coupling of the benzenesulfonyl-benzothiazole intermediate with a suitable propanamide precursor, such as 3-bromopropanamide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated benzothiazole derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Functional Groups Melting Point (°C) Yield (%) Potential Applications
Target Compound C₁₆H₁₂FN₂O₃S₂ 4-Fluoro-benzothiazol, benzenesulfonyl Amide, sulfonyl, benzothiazole N/A N/A Hypothetical: Agrochemicals
17b () C₂₈H₂₂N₄O₆S₂ 4-Nitrobenzenesulfonyl, phenyl Amide, nitro, sulfonamide 111.50–111.70 83.98 High-yield synthetic intermediate
17c () C₃₂H₂₃N₅O₆S₂ 4-Nitrobenzenesulfonyl, indolyl Amide, nitro, sulfonamide, indole 140.00–140.40 99.33 Bioactive scaffolds (e.g., kinase inhibitors)
P6 () C₁₇H₁₅F₃N₂OS₂ Pyridinyl, trifluoropropylthio Thioether, amide, pyridine N/A N/A Pesticidal activity
P10 () C₁₉H₁₈F₂N₂O₂S Difluorocyclopropylmethylthio, pyridinyl Thioether, amide, pyridine N/A N/A Pesticidal activity
2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide () C₂₁H₁₆N₂OS Phenyl-benzothiazol, acetamide Amide, benzothiazole N/A N/A Pharmacological research

Key Comparisons

Structural Features: Benzothiazole Core: The target compound shares the benzothiazole scaffold with 17b, 17c, and the acetamide derivative from . However, its 4-fluoro substitution contrasts with the unsubstituted benzothiazole in 17b/17c and the phenyl-substituted variant in . Fluorine’s electron-withdrawing nature may enhance stability and intermolecular interactions compared to non-fluorinated analogs . Sulfonamide vs. Nitro Groups: Unlike 17b and 17c, which feature a 4-nitrobenzenesulfonyl group, the target compound employs a plain benzenesulfonyl moiety.

Synthetic Yields: While the target compound’s yield is unspecified, 17c achieves a near-quantitative yield (99.33%), suggesting efficient coupling strategies for benzothiazole-amide systems .

Functional Group Impact :

  • Amide Linkage : The propanamide chain in the target compound is shorter than the indole-extended chain in 17c , which may limit steric bulk and influence target binding.
  • Thioether vs. Sulfonyl : Pesticidal compounds P6 and P10 () replace sulfonyl with thioether groups, highlighting the role of sulfur-containing substituents in agrochemical activity .

Potential Applications: Pharmaceuticals: Benzothiazole derivatives (e.g., ) are explored for kinase inhibition or antimicrobial activity. The target compound’s fluorinated structure could improve bioavailability compared to non-fluorinated analogs .

Biological Activity

3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonamide functional group and a fluorinated benzothiazole moiety, contribute to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O3S. The compound is characterized by:

  • Benzothiazole Moiety : Enhances lipophilicity and potential pharmacokinetic properties.
  • Sulfonamide Group : Known for diverse biological activities.
  • Fluorine Substitution : Increases chemical stability and may enhance biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfonamide group is particularly noteworthy as it has been associated with antibacterial activity. Studies have shown that derivatives of benzothiazole can inhibit bacterial growth, suggesting that this compound may possess comparable effects.

CompoundActivityReference
This compoundAntimicrobial
Benzothiazole DerivativesAntibacterial

Anticancer Activity

The compound has also shown promising results in anticancer studies. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and non-small-cell lung carcinoma (A549). The mechanism of action is believed to involve strong binding interactions with specific biological targets, which warrants further investigation through molecular docking studies.

Cell LineIC50 (µM)Reference
HT-295.47
A5495.22

Structure-Activity Relationships

The biological activity of this compound can be influenced by its structural components:

  • Sulfonamide Group : Essential for antimicrobial and anticancer activities.
  • Fluorination : Enhances lipophilicity and may improve interaction with biological targets.
  • Benzothiazole Moiety : Contributes to the overall stability and efficacy of the compound.

Research indicates that the presence of electron-withdrawing or electron-donating groups significantly affects the biological potency of related compounds. For instance, variations in substituents on the benzothiazole ring have been shown to alter cytotoxicity profiles.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of Benzothiazole Moiety : Utilization of appropriate precursors under acidic or basic conditions.
  • Introduction of Sulfonamide Group : Reaction with sulfonyl chlorides or related reagents.
  • Fluorination : Employing fluorinating agents to introduce fluorine into the benzothiazole ring.

These methods are critical for achieving high yields and purity of the final product.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Efficacy : A study reported significant cytotoxicity against HT-29 cells with an IC50 value lower than standard chemotherapeutics.
  • Antimicrobial Screening : Another investigation demonstrated effective inhibition against Gram-positive bacteria, reinforcing its potential as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.